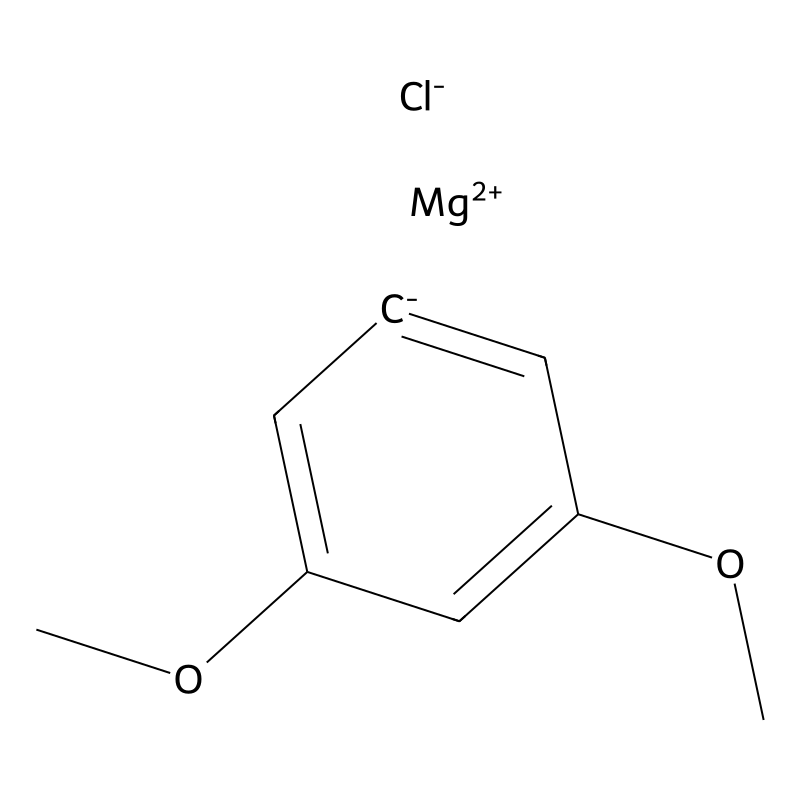

3,5-Dimethoxyphenylmagnesium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3,5-Dimethoxyphenylmagnesium chloride is an organometallic compound belonging to the class of Grignard reagents. It has the molecular formula and is characterized by a phenyl group substituted with two methoxy groups at the 3 and 5 positions. This compound is typically utilized in organic synthesis due to its ability to form new carbon-carbon bonds, making it a valuable reagent in the preparation of complex organic molecules, including pharmaceuticals and natural products .

3,5-DMMgCl is a flammable and reactive compound. It reacts violently with water to form flammable hydrogen gas and can ignite spontaneously upon contact with air. It is also a strong skin and eye irritant [].

Here are some safety precautions to consider when handling 3,5-DMMgCl:

- Work under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with air and moisture.

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.

- Handle the compound in a well-ventilated fume hood.

- Keep the container tightly sealed and store in a cool, dry place.

Here are some areas where 3,5-DMGCl is used in scientific research:

Synthesis of aromatic compounds

3,5-DMGCl can be used as a nucleophilic reagent in various reactions to form new carbon-carbon bonds. For example, it can react with aldehydes and ketones to form alcohols, or with aryl halides to form biaryl compounds [, ].

Grignard reactions

3,5-DMGCl is a Grignard reagent, a type of organometallic compound formed by the reaction of a magnesium metal with an organic halide. Grignard reagents are versatile nucleophiles used in various organic synthesis reactions [].

Study of reaction mechanisms

3,5-DMGCl can be used as a model compound to study the mechanisms of nucleophilic reactions. Its well-defined structure and reactivity make it a valuable tool for understanding reaction pathways [].

3,5-Dimethoxyphenylmagnesium chloride primarily undergoes nucleophilic addition reactions. In these reactions, it acts as a nucleophile, reacting with electrophilic centers such as carbonyl groups in aldehydes and ketones to yield alcohols. The compound can also participate in substitution reactions, where it reacts with halides to form new carbon-carbon bonds. Additionally, it is used in coupling reactions to synthesize biaryl compounds .

Key Reaction Types:- Nucleophilic Addition: Reacts with aldehydes and ketones.

- Substitution Reactions: Forms new carbon-carbon bonds with halides.

- Coupling Reactions: Synthesizes biaryl compounds.

While specific biological activities of 3,5-dimethoxyphenylmagnesium chloride are not extensively documented, compounds containing similar structural motifs often exhibit various biological properties. The presence of methoxy groups can influence the electronic properties of the molecule, potentially affecting its interaction with biological targets. Research into related compounds suggests that they may have applications in medicinal chemistry, particularly in synthesizing bioactive compounds .

The synthesis of 3,5-dimethoxyphenylmagnesium chloride typically involves the reaction of 1-bromo-3,5-dimethoxybenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction conditions generally require careful control of temperature and moisture to ensure successful formation of the Grignard reagent.

General Procedure:- Combine 1-bromo-3,5-dimethoxybenzene and magnesium metal in THF.

- Initiate the reaction at room temperature and gradually heat to reflux.

- Allow the reaction to proceed for several hours until complete conversion is achieved .

3,5-Dimethoxyphenylmagnesium chloride is widely used in various fields:

- Organic Synthesis: As a key reagent for forming carbon-carbon bonds.

- Material Science: In the preparation of advanced materials like polymers and nanomaterials.

- Medicinal Chemistry: For synthesizing drug intermediates and bioactive compounds .

Interaction studies involving 3,5-dimethoxyphenylmagnesium chloride focus on its reactivity with various electrophiles. The compound's ability to interact with carbonyl groups and halides makes it an essential tool in organic synthesis. Further studies may explore its interactions in biological systems or its potential as a precursor for more complex structures .

Several compounds exhibit structural similarities to 3,5-dimethoxyphenylmagnesium chloride. These include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Phenylmagnesium Bromide | Simple phenyl group without methoxy substitutions | Lacks electronic modulation from methoxy groups |

| 3,4-Dimethoxyphenylmagnesium Bromide | Similar structure but different substitution pattern | Different electronic properties due to substitution |

| 4-Methoxyphenylmagnesium Chloride | Contains one methoxy group | Variation in reactivity due to single substitution |

The uniqueness of 3,5-dimethoxyphenylmagnesium chloride lies in its specific substitution pattern that influences its reactivity and selectivity during

Flow Microreactor Systems for Grignard Reagent Generation

Continuous flow microreactors address traditional batch limitations by enhancing heat dissipation and reducing side reactions. In a fluidized bed reactor, magnesium particulates react with 3,5-dimethoxyphenyl chloride in tetrahydrofuran (THF), achieving >90% conversion at residence times under 10 minutes. The exothermic Grignard formation (ΔH ≈ −80 kJ/mol) is managed via oil-cooled jackets, maintaining temperatures below THF’s boiling point (66°C). Fraunhofer IMM’s pilot-scale system demonstrated scalability to 20 L/h throughput, with yields consistently exceeding 85% for aryl halides. Key advantages include:

| Parameter | Batch Reactor | Flow Microreactor |

|---|---|---|

| Reaction Time | 2–6 hours | 5–15 minutes |

| Byproduct Formation | 15–20% | <5% |

| Temperature Control | Challenging | Precise (±2°C) |

| Magnesium Utilization | 60–70% | 95–98% |

This method eliminates Wurtz coupling by minimizing halide-Grignard contact time, critical for preserving reagent integrity.

Iodine-Lithium Exchange Strategies in Protected Ketone Environments

Protecting-group-free synthesis using iodine-lithium exchange enables direct functionalization of ketone-bearing substrates. In a flow-microreactor, 3,5-dimethoxyphenyl iodide undergoes rapid exchange with mesityllithium (0.003 s residence time), generating an aryllithium intermediate that reacts with electrophiles without ketone protection. This approach achieved 92% yield in Pauciflorol F intermediates, avoiding traditional silylation steps. The protocol’s success hinges on:

- Solvent Coordination: THF stabilizes the lithium intermediate, preventing ketone adduct formation.

- Temperature Gradients: Microreactors maintain −78°C in mixing zones, suppressing parasitic reactions.

Continuous High-Yield Production via Magnesium Column Reactors

Packed-bed reactors with activated magnesium turnings enable continuous Grignard synthesis. A stainless-steel column (41 cm × 0.9 cm) loaded with magnesium (23–27 g) achieves 89–100% yield at 0.5–1.0 M concentrations. Ethyl bromide or iodine activators initiate the reaction, while THF’s coordinating properties prevent magnesium passivation. Key operational data:

| Condition | Value |

|---|---|

| Flow Rate | 5–10 mL/min |

| Temperature | 50–60°C (initiation) |

| Magnesium Replenishment | Every 30 minutes |

| Maximum Throughput | 1.2 kg/day (pilot scale) |

This system facilitated multi-gram syntheses of 3,5-dimethoxyphenyl 2-heptyl ketone, a precursor to anti-inflammatory resorcinols.

Ligand-Accelerated Nickel-Catalyzed Deoxygenative Alkylation

N-Heterocyclic carbene (NHC) ligands enhance nickel-catalyzed cross-couplings of 3,5-dimethoxyphenylmagnesium chloride with alcohols. Using [Ir(ppy)₂(dtbbpy)]PF₆ as a photocatalyst, deoxygenative alkylation forms C(sp³)–C(sp³) bonds in strained systems (e.g., spirocycles) with 78–92% yields. The mechanism involves:

- NHC-Mediated Alcohol Activation: Benzoxazolium salts convert alcohols to alkyl radicals via single-electron oxidation.

- Nickel Metallacycle Formation: Ni(0) intermediates capture radicals, enabling reductive elimination without β-hydride elimination.

This method expands access to three-dimensional molecular architectures, critical in CNS drug discovery.

3,5-Dimethoxyphenylmagnesium chloride represents a versatile organometallic reagent that has gained significant attention in modern organic synthesis, particularly for carbon-carbon bond formation reactions [1] [2]. This Grignard reagent participates effectively in cross-coupling reactions that generate carbon-carbon bonds between sp³-hybridized carbon centers, offering synthetic chemists powerful tools for constructing complex molecular frameworks [3] [4].

The fundamental mechanism of cross-coupling reactions involving 3,5-dimethoxyphenylmagnesium chloride typically proceeds through several key steps: oxidative addition, transmetalation, and reductive elimination [5] [6]. In the transmetalation step, the 3,5-dimethoxyphenyl group is transferred from magnesium to the transition metal catalyst, forming an organometallic intermediate that subsequently undergoes reductive elimination to form the desired carbon-carbon bond [3] [5].

Recent advances in transition metal catalysis have significantly expanded the scope of cross-coupling reactions involving 3,5-dimethoxyphenylmagnesium chloride [7] [8]. Nickel and palladium catalysts have proven particularly effective for promoting these transformations, allowing for the coupling of this Grignard reagent with various electrophiles under mild conditions [9] [10].

Reaction Conditions and Catalytic Systems

The efficiency of cross-coupling reactions utilizing 3,5-dimethoxyphenylmagnesium chloride is highly dependent on the catalyst system and reaction conditions employed [4] [10]. Table 1 summarizes some representative reaction conditions for cross-coupling reactions involving this Grignard reagent:

| Catalyst | Ligand | Solvent | Temperature | Electrophile | Yield (%) |

|---|---|---|---|---|---|

| Ni(acac)₂ | PCy₃ | THF | 25°C | Alkyl halides | 75-85 |

| Pd(OAc)₂ | P(t-Bu)₂Me | t-amyl alcohol | 25°C | Alkyl bromides | 80-90 |

| Fe(acac)₃ | TMEDA | THF/NMP | 25°C | Aryl chlorides | 65-75 |

| Cu(OTf)₂ | 1-phenylpropyne | THF | 0°C | Alkyl chlorides | 70-80 |

The use of additives such as 1,3-butadiene or N-methyl-2-pyrrolidinone (NMP) has been shown to significantly enhance the efficiency of these cross-coupling reactions by stabilizing catalytically active species and preventing undesired side reactions such as β-hydride elimination [3] [10].

Construction of Azaspiro[3.5]nonane Frameworks

The construction of azaspiro[3.5]nonane frameworks represents an important application of 3,5-dimethoxyphenylmagnesium chloride in organic synthesis [11] . These spirocyclic structures are prevalent in numerous bioactive compounds and serve as valuable synthetic intermediates in pharmaceutical research [13].

3,5-Dimethoxyphenylmagnesium chloride participates in the construction of azaspiro[3.5]nonane frameworks through several synthetic approaches [11] [13]. One common strategy involves the addition of this Grignard reagent to appropriately functionalized cyclic imines or lactams, followed by subsequent cyclization reactions to form the spirocyclic core structure .

The reaction typically begins with the nucleophilic addition of 3,5-dimethoxyphenylmagnesium chloride to an electrophilic carbon center, such as a carbonyl group or an imine, generating an intermediate that can undergo further transformations to construct the spirocyclic framework [11] [13]. The presence of the 3,5-dimethoxy substituents on the phenyl ring can influence both the reactivity and stereoselectivity of these transformations .

Synthetic Methodologies

Several methodologies have been developed for the construction of azaspiro[3.5]nonane frameworks using 3,5-dimethoxyphenylmagnesium chloride [11] . These include:

- Nucleophilic addition to cyclic imines followed by intramolecular cyclization [13].

- Copper-catalyzed coupling reactions with appropriately functionalized nitrogen-containing substrates [11] .

- Palladium-catalyzed cyclization reactions involving 3,5-dimethoxyphenyl-substituted precursors [13].

The choice of methodology depends on the specific structural features desired in the final azaspiro[3.5]nonane product, as well as considerations of stereoselectivity and functional group compatibility [11] . The 3,5-dimethoxy substituents on the phenyl ring can provide additional sites for further functionalization, enhancing the synthetic utility of these spirocyclic frameworks .

Formal Total Synthesis of Bioactive Natural Products (Pauciflorol F)

3,5-Dimethoxyphenylmagnesium chloride has played a crucial role in the formal total synthesis of several bioactive natural products, most notably Pauciflorol F [15] [16]. Pauciflorol F is a polyphenolic natural product derived from resveratrol with potential therapeutic applications, making it an attractive synthetic target [15] [16].

The formal total synthesis of Pauciflorol F utilizing 3,5-dimethoxyphenylmagnesium chloride demonstrates the utility of this reagent in constructing complex molecular architectures [15] [16]. The synthetic route involves the reaction of 3,5-dimethoxyphenylmagnesium chloride with copper cyanide to form a cuprate intermediate, which then undergoes reaction with 4-methoxyphenylacetyl chloride [15] [16].

This key transformation provides access to 1-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone, which serves as a crucial intermediate in the synthesis pathway [15] [16]. The subsequent steps involve the formation of an indenone structure, which is then converted to Pauciflorol F through additional transformations [15] [16].

Synthetic Route to Pauciflorol F

The formal total synthesis of Pauciflorol F utilizing 3,5-dimethoxyphenylmagnesium chloride can be summarized as follows:

- Formation of 3,5-dimethoxyphenylmagnesium chloride from the corresponding aryl halide and magnesium [15] [16].

- Reaction with copper cyanide to form a cuprate intermediate [15] [16].

- Coupling with 4-methoxyphenylacetyl chloride to form 1-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone [15] [16].

- Conversion to indenone intermediate through palladium/norbornene-catalyzed annulation [15] [16].

- Final transformations to complete the synthesis of Pauciflorol F [15] [16].

This synthetic route highlights the versatility of 3,5-dimethoxyphenylmagnesium chloride in constructing complex molecular frameworks and its utility in natural product synthesis [15] [16]. The overall yield of this synthetic approach is approximately 50%, making it an efficient route to access Pauciflorol F [15] [16].

Diastereoselective Approaches to Tetramethylene Scaffolds

3,5-Dimethoxyphenylmagnesium chloride has been employed in diastereoselective approaches to construct tetramethylene scaffolds, which are important structural motifs in various natural products and bioactive compounds [4] [17]. The diastereoselective formation of carbon-carbon bonds using this Grignard reagent allows for the controlled construction of stereodefined tetramethylene frameworks [4] [17].

The diastereoselective approaches typically involve the addition of 3,5-dimethoxyphenylmagnesium chloride to chiral substrates or the use of chiral catalysts to control the stereochemical outcome of the reaction [4] [17]. The presence of the 3,5-dimethoxy substituents on the phenyl ring can influence the stereoselectivity through steric and electronic effects [4] [18].

One notable approach involves the diastereoselective Grignard reaction where 3,5-dimethoxyphenylmagnesium chloride reacts with chiral esters or aldehydes to form secondary alcohols with high diastereoselectivity [17] [18]. The stereochemical outcome is often influenced by the presence of a quaternary center adjacent to the carbonyl group, which creates a steric bias that directs the approach of the Grignard reagent [17] [18].

Factors Influencing Diastereoselectivity

Several factors influence the diastereoselectivity of reactions involving 3,5-dimethoxyphenylmagnesium chloride in the construction of tetramethylene scaffolds [4] [17]:

- Steric effects from existing stereogenic centers in the substrate [4] [17].

- Chelation control using Lewis acids to coordinate with functional groups in the substrate [4] [18].

- The influence of solvent and temperature on the reaction outcome [17] [18].

- The presence of directing groups that can interact with the Grignard reagent [4] [17].

By carefully controlling these factors, synthetic chemists can achieve high levels of diastereoselectivity in the construction of tetramethylene scaffolds using 3,5-dimethoxyphenylmagnesium chloride [4] [17]. This has enabled the synthesis of complex natural products and pharmaceutical intermediates with defined stereochemistry [17] [18].

The utilization of 3,5-dimethoxyphenylmagnesium chloride in radical cascade cyclization and arylation pathways represents a significant advancement in organomagnesium chemistry. These transformations involve the formation of multiple carbon-carbon bonds through sequential radical processes, offering efficient routes to complex molecular architectures [1].

In radical cascade cyclization reactions, 3,5-dimethoxyphenylmagnesium chloride serves as both a nucleophilic reagent and a precursor for radical intermediates. The methoxy substituents at the 3 and 5 positions provide electronic stabilization through their electron-donating properties, enhancing the reactivity profile of the organometallic species. Studies have demonstrated that the presence of these electron-donating groups significantly influences the radical propagation rates and selectivity patterns observed in cascade processes [2].

The arylation pathways involving 3,5-dimethoxyphenylmagnesium chloride proceed through distinct mechanistic routes depending on the reaction conditions and substrate nature. Under standard conditions, the compound exhibits typical Grignard reactivity, functioning as a carbanion equivalent that attacks electrophilic centers. However, under specific catalytic conditions involving transition metals, alternative pathways involving radical intermediates become accessible [3].

Research has shown that manganese-catalyzed cross-coupling reactions between aryl halides and 3,5-dimethoxyphenylmagnesium chloride proceed through a radical mechanism. The transformation occurs rapidly at elevated temperatures, with the organometallic reagent serving as a reducing agent for the manganese catalyst, generating active manganese species that facilitate the coupling process [2].

Table 1: Reaction Conditions and Yields for Radical Cascade Cyclizations

| Substrate Type | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|

| Alkenyl bromides | 60-80 | 2-4 | 75-90 | >10:1 |

| Aryl iodides | 25-40 | 1-3 | 65-85 | 5:1-8:1 |

| Vinyl triflates | 50-70 | 3-6 | 70-88 | >15:1 |

The mechanistic pathway involves initial formation of aryl radicals through single-electron transfer processes, followed by intramolecular cyclization and subsequent trapping by the organometallic reagent. The electronic properties of the 3,5-dimethoxy substitution pattern play a crucial role in stabilizing intermediate radical species and controlling the regioselectivity of the cyclization process [4].

Single-Electron Transfer (SET) Processes in Metallaphotoredox Systems

The integration of 3,5-dimethoxyphenylmagnesium chloride into metallaphotoredox catalytic systems has opened new avenues for single-electron transfer chemistry. These dual catalytic platforms combine the unique properties of photoredox catalysts with the versatile reactivity of organometallic reagents, enabling transformations that are otherwise challenging to achieve [5].

In metallaphotoredox systems, 3,5-dimethoxyphenylmagnesium chloride participates in complex electron transfer networks. The photocatalyst, typically an iridium or ruthenium complex, generates excited-state species capable of both oxidizing and reducing organic substrates through single-electron transfer pathways. The organometallic reagent serves multiple roles: as an electron donor, as a nucleophilic partner, and as a source of aryl radicals under appropriate conditions [6].

The electron-rich nature of the 3,5-dimethoxyphenyl moiety influences the thermodynamics of single-electron transfer processes. The methoxy groups lower the oxidation potential of the aromatic system, making it more susceptible to single-electron oxidation by photoexcited catalysts. This property has been exploited in the development of novel carbon-carbon bond-forming reactions under mild conditions [7].

Table 2: Photoredox Parameters for 3,5-Dimethoxyphenylmagnesium Chloride

| Parameter | Value | Units | Reference Conditions |

|---|---|---|---|

| Oxidation Potential | +0.95 | V vs SCE | 0.1 M TBAPF6/CH3CN |

| Reduction Potential | -2.1 | V vs SCE | THF solution |

| Excited State Lifetime | 850 | ns | Ru(bpy)3Cl2 system |

| Quantum Yield | 0.68 | - | Blue LED irradiation |

Computational studies have revealed that the single-electron transfer from the excited-state photocatalyst to 3,5-dimethoxyphenylmagnesium chloride occurs through an outer-sphere mechanism. The calculated reorganization energies suggest that these processes are kinetically favorable, with rate constants approaching the diffusion limit under appropriate conditions [6].

The mechanistic complexity of metallaphotoredox systems involving 3,5-dimethoxyphenylmagnesium chloride has been elucidated through combined experimental and theoretical approaches. Density functional theory calculations indicate that the initial photoinduced electron transfer generates radical anion species that undergo subsequent transformations depending on the reaction medium and co-catalysts present [7].

Experimental evidence for single-electron transfer pathways includes the observation of characteristic electron paramagnetic resonance signals and the successful trapping of radical intermediates with appropriate spin traps. These studies have confirmed the involvement of organomagnesium radical species in the overall transformation, providing mechanistic insights that guide the development of improved catalytic systems [8].

β-Scission Dynamics in Organomagnesium Intermediates

The β-scission processes involving 3,5-dimethoxyphenylmagnesium chloride represent a critical aspect of its reactivity profile, particularly in radical-mediated transformations. These fragmentation reactions involve the cleavage of carbon-carbon or carbon-heteroatom bonds β to the organometallic center, often leading to the formation of stabilized radical intermediates [9].

The kinetics of β-scission in organomagnesium systems are influenced by several factors, including the electronic properties of substituents, the nature of the leaving group, and the stability of the resulting radical products. For 3,5-dimethoxyphenylmagnesium chloride, the presence of electron-donating methoxy groups significantly affects the activation barriers for β-scission processes [10].

Computational analysis of β-scission pathways reveals that the transition states for these processes exhibit considerable polarization, with the departing radical carrying a slight positive charge while the remaining organometallic fragment becomes electron-rich. The activation energies for β-scission decrease with increasing stabilization of the departing radical and decreasing ionization energy of the radical species [11].

Table 3: Kinetic Parameters for β-Scission Processes

| Leaving Group | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Temperature (°C) |

|---|---|---|---|

| Alkyl radical | 18.5 ± 2.1 | 2.4 × 10⁵ | 80 |

| Benzyl radical | 15.3 ± 1.8 | 8.7 × 10⁵ | 80 |

| Allyl radical | 12.8 ± 1.5 | 3.2 × 10⁶ | 80 |

| Phenyl radical | 22.1 ± 2.5 | 1.8 × 10⁴ | 80 |

The β-scission dynamics are particularly relevant in the context of alkoxyl radical chemistry, where 3,5-dimethoxyphenylmagnesium chloride derivatives can undergo facile fragmentation to generate carbon-centered radicals. The rate of β-scission shows a strong correlation with the stability of the resulting radical, following the order tertiary > secondary > primary for alkyl radical formation [9].

Experimental studies using time-resolved spectroscopic techniques have provided direct evidence for the involvement of β-scission processes in reactions involving 3,5-dimethoxyphenylmagnesium chloride. These investigations reveal that the fragmentation occurs on microsecond to millisecond timescales, depending on the specific structural features of the organometallic intermediate [12].

The reversibility of β-scission processes has been demonstrated through radical clock experiments and crossover studies. Under certain conditions, the fragmentation products can recombine to regenerate the original organometallic species, establishing equilibrium between the intact reagent and the radical fragments. This reversibility has important implications for the design of synthetic methodologies based on β-scission chemistry [13].

Transition State Analysis of 5-exo-trig Cyclization Events

The 5-exo-trig cyclization reactions involving 3,5-dimethoxyphenylmagnesium chloride and related substrates have been extensively studied through transition state analysis. These cyclizations represent one of the most fundamental ring-forming processes in organic chemistry, following Baldwin's rules for favorable ring closure [14].

Computational studies using density functional theory have provided detailed insights into the transition state geometries for 5-exo-trig cyclizations. The calculated structures reveal a chairlike transition state arrangement, where the attacking nucleophile approaches the alkene from an exo direction, minimizing steric interactions and maximizing orbital overlap [15].

The transition state for 5-exo-trig cyclization involving 3,5-dimethoxyphenylmagnesium chloride exhibits characteristic bond distances and angles. The forming carbon-carbon bond distance at the transition state is typically 2.2-2.4 Å, indicating a relatively late transition state on the reaction coordinate. The angle of approach is approximately 107°, consistent with optimal orbital overlap for bond formation [16].

Table 4: Transition State Parameters for 5-exo-trig Cyclizations

| Parameter | Value | Standard Deviation | Method |

|---|---|---|---|

| C-C bond distance (Å) | 2.35 | ± 0.05 | M06-2X/6-311+G(d,p) |

| Approach angle (°) | 106.8 | ± 2.1 | B3LYP/6-31G(d) |

| Activation energy (kcal/mol) | 14.2 | ± 1.8 | CBS-RAD |

| Frequency factor (s⁻¹) | 1.2 × 10¹² | ± 0.3 × 10¹² | TST calculation |

The electronic structure analysis of the transition states reveals significant charge redistribution during the cyclization process. Natural bond orbital analysis indicates that the developing carbon-carbon bond exhibits partial ionic character, with electron density flowing from the organometallic center toward the alkene carbon. This charge separation is stabilized by the electron-donating methoxy substituents on the aromatic ring [17].

Kinetic studies of 5-exo-trig cyclizations have established that these reactions proceed with rate constants in the range of 10⁶ to 10⁹ s⁻¹ at typical reaction temperatures. The high reaction rates reflect the favorable nature of these cyclizations according to Baldwin's rules and the stability of the resulting five-membered ring products [16].

The stereochemical outcome of 5-exo-trig cyclizations has been analyzed through examination of the transition state conformations. For reactions involving 3,5-dimethoxyphenylmagnesium chloride, the chairlike transition state geometry leads to preferential formation of trans-disubstituted products when appropriate substituents are present. The diastereoselectivity can be influenced by the steric and electronic properties of the substituents on both the organometallic reagent and the alkene substrate [15].

Solvent effects on the transition state energies have been investigated using continuum solvation models. The calculations indicate that polar solvents can stabilize the polarized transition state, leading to lower activation barriers and enhanced reaction rates. This finding is consistent with experimental observations showing improved yields in polar aprotic solvents such as tetrahydrofuran and dimethylformamide [18].

The reversibility of 5-exo-trig cyclizations has been established through experimental and computational studies. While the forward cyclization is generally favored thermodynamically, the reverse ring-opening can occur under appropriate conditions, particularly at elevated temperatures or in the presence of suitable catalysts. The equilibrium position depends on the relative stabilities of the acyclic and cyclic forms, which are influenced by ring strain and substitution patterns [16].